molecular formula C13H19BO3 B1416895 [4-(Cyclohexylmethoxy)phenyl]boronic acid CAS No. 938443-35-7

[4-(Cyclohexylmethoxy)phenyl]boronic acid

Cat. No.: B1416895
CAS No.: 938443-35-7
M. Wt: 234.1 g/mol
InChI Key: KXOJKGOXRZMOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Cyclohexylmethoxy)phenyl]boronic acid (CAS 938443-35-7) is an aryl boronic acid derivative of significant interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C13H19BO3 and a molecular weight of 234.10 g/mol, is characterized by the presence of a cyclohexylmethoxy group para to the boronic acid functionality on the benzene ring . Boronic acids are renowned as versatile building blocks and synthetic intermediates, primarily due to their application in metal-catalyzed cross-coupling reactions . Their most prominent application is in the Suzuki-Miyaura reaction, a palladium-catalyzed process for the formation of carbon-carbon bonds, which is a cornerstone of modern organic synthesis for constructing biaryl structures frequently found in pharmaceuticals and agrochemicals . Furthermore, this compound is suitable for other catalytic transformations, such as the Chan-Lam coupling, which facilitates the formation of carbon-heteroatom (C-N, C-O) bonds . In medicinal chemistry, boronic acids are privileged structures. They act as bioisosteres of carboxylic acids and can form reversible covalent complexes with biomolecules, making them effective enzyme inhibitors . The boronic acid functional group is a key pharmacophore in several approved drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, highlighting its relevance in developing therapies for cancer and antibiotic resistance . Researchers value this functional group for its ability to modulate selectivity, as well as the physicochemical and pharmacokinetic properties of lead compounds . This product is provided with a high purity level of 98+% . It is typically supplied as a solid and requires storage under an inert atmosphere at 2-8°C to ensure long-term stability . As a boronic acid, it may undergo protodeboronation (hydrolytic deboration) under certain conditions, a factor that should be considered during reaction planning . Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation . * This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. *

Properties

IUPAC Name

[4-(cyclohexylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOJKGOXRZMOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[4-(Cyclohexylmethoxy)phenyl]boronic acid structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [4-(Cyclohexylmethoxy)phenyl]boronic acid: Structure, Properties, and Applications

Introduction

This compound is a specialized organic compound that is gaining interest among researchers in medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The unique structural feature of this molecule is the presence of a cyclohexylmethoxy group at the para position of the phenyl ring. This bulky, lipophilic moiety can impart desirable physicochemical properties to target molecules, such as enhanced solubility in organic solvents and improved metabolic stability. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely available, its properties can be inferred from its structure and comparison with related phenylboronic acid derivatives.

PropertyValueSource
CAS Number 938443-35-7[1]
Molecular Formula C₁₃H₁₉BO₃[1]
Molecular Weight 234.11 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge of aryl boronic acids
Melting Point >200 °C (predicted)Based on similar structures
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO; limited solubility in water and nonpolar solvents (predicted).[2]
Hazard Irritant[1]

Spectral Properties (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of 7.0-8.0 ppm. The protons of the cyclohexyl group would appear as a series of multiplets in the upfield region (1.0-2.0 ppm), and the methylene protons of the methoxy bridge would likely be a doublet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons between 110-160 ppm, with the carbon attached to the boron atom appearing more downfield. The carbons of the cyclohexyl and methoxy groups would be found in the aliphatic region of the spectrum.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. Strong bands around 1300-1400 cm⁻¹ due to the B-O stretching and characteristic peaks for the aromatic C-H and C=C bonds would also be present.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned in two main steps starting from commercially available 4-bromophenol and cyclohexylmethanol.

Step 1: Synthesis of 1-bromo-4-(cyclohexylmethoxy)benzene

This step involves a Williamson ether synthesis, a reliable method for forming ethers.

  • Reaction: 4-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from cyclohexylmethyl halide.

  • Detailed Protocol:

    • To a solution of 4-bromophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Add cyclohexylmethyl bromide (1.1 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-bromo-4-(cyclohexylmethoxy)benzene.

Step 2: Synthesis of this compound

The conversion of the aryl bromide to the boronic acid is commonly achieved through a lithium-halogen exchange followed by borylation.[3]

  • Reaction: The aryl bromide is treated with an organolithium reagent at low temperature to form an aryllithium species, which is then quenched with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.[3]

  • Detailed Protocol:

    • Dissolve 1-bromo-4-(cyclohexylmethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

    • Add triisopropyl borate (1.2 eq) dropwise to the aryllithium solution, again keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford this compound.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Borylation A 4-Bromophenol C 1-bromo-4-(cyclohexylmethoxy)benzene A->C K₂CO₃, DMF B Cyclohexylmethyl bromide B->C D This compound C->D 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. H₃O⁺ caption Proposed synthetic route for this compound.

Caption: Proposed synthetic route for this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

Aryl boronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial for the reaction's efficiency. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle.

  • Base: The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Solvent: The solvent system is chosen to ensure the solubility of all reactants and reagents. The presence of water can often accelerate the reaction.

SuzukiCycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl Ar'B(OH)₃⁻ Transmetal Transmetalation Base Base (OH⁻) Boronate Ar'B(OH)₃⁻ BoronicAcid Ar'B(OH)₂ BoronicAcid->Boronate + OH⁻ PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArylHalide Ar-X Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Medicinal Chemistry and Drug Discovery

Boronic acids are a "privileged" structural motif in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib for multiple myeloma, containing this functional group.[1][5] The incorporation of boronic acids into drug candidates can offer several advantages.[6]

  • Covalent Inhibition: The boron atom can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and specific inhibition.

  • Improved Pharmacokinetics: The boronic acid group can enhance aqueous solubility and provide opportunities for further chemical modification to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

The this compound scaffold is particularly interesting for drug design for the following reasons:

  • Lipophilicity and Permeability: The cyclohexylmethoxy group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer half-life in the body.

  • Scaffolding: The phenylboronic acid core provides a rigid scaffold for the attachment of other pharmacophoric groups, allowing for the systematic exploration of structure-activity relationships.

SAR_Concept cluster_moieties Structural Moieties cluster_properties Physicochemical & Pharmacological Properties Molecule This compound Derivative BoronicAcid Boronic Acid -B(OH)₂ Molecule->BoronicAcid Cyclohexylmethoxy Cyclohexylmethoxy Group Molecule->Cyclohexylmethoxy TargetBinding Target Binding (e.g., enzyme inhibition) BoronicAcid->TargetBinding Covalent/Non-covalent Interactions Lipophilicity Increased Lipophilicity & Cell Permeability Cyclohexylmethoxy->Lipophilicity MetabolicStability Enhanced Metabolic Stability Cyclohexylmethoxy->MetabolicStability

Caption: Conceptual relationship between structure and properties for drug design.

Safety and Handling

This compound is classified as an irritant.[1] General precautions for handling boronic acids should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its unique combination of a reactive boronic acid group and a bulky, lipophilic cyclohexylmethoxy substituent makes it an attractive building block for creating complex molecules with tailored properties. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the demand for novel molecular architectures grows, the utility of specialized reagents like this compound is expected to increase.

References

  • Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). A Simple and Mild Procedure for the Preparation of Boronic Acids. Organic Letters, 3(9), 1435–1437.
  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.
  • Mattogno, S., et al. (2014). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. Chemistry – A European Journal, 20(44), 14488-14498.
  • Hall, D. G. (Ed.). (2011).
  • Trippier, P. C., & McGuigan, C. (2010).
  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents. European Journal of Organic Chemistry, 2008(22), 3811-3818.
  • S. K. Service, C. (1999). Synthesis of aryl boronic acids.
  • PubChem. 1-Bromo-4-cyclohexylbenzene. Retrieved from [Link]

  • ResearchGate. Attempts for lithiation-borylation sequence by bromine-lithium permutation. Retrieved from [Link]

  • Central Drug Research Institute. (2005). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Chhetri, B., et al. (2018). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • ResearchGate. Preparation of primary arylamines from aryl halides and arylboronic acid. Retrieved from [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 849-862.

Sources

An In-Depth Technical Guide to [4-(Cyclohexylmethoxy)phenyl]boronic acid: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Phenylboronic Acid

[4-(Cyclohexylmethoxy)phenyl]boronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a boronic acid functional group attached to a phenyl ring substituted with a cyclohexylmethoxy moiety, imparts a desirable combination of reactivity, structural rigidity, and lipophilicity. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its critical role as a building block in the synthesis of complex molecules, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Understanding the nuances of this reagent is paramount for researchers aiming to leverage its potential in the development of novel pharmaceuticals and advanced materials.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.

PropertyValueSource
Molecular Formula C13H19BO3[1]
Molecular Weight 234.11 g/mol [1]
CAS Number 938443-35-7[1]
Appearance White to off-white crystalline powder[2]
Hazard Irritant[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process commencing with the etherification of 4-bromophenol, followed by a Grignard reaction and subsequent borylation. This method, while requiring careful execution, is a robust and well-established route to this class of compounds.

Experimental Protocol: Synthesis via Grignard Reaction

Step 1: Synthesis of 1-bromo-4-(cyclohexylmethoxy)benzene

  • To a solution of 4-bromophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Add (bromomethyl)cyclohexane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-4-(cyclohexylmethoxy)benzene, which can be purified by column chromatography.

Step 2: Formation of the Grignard Reagent and Borylation

  • Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 1-bromo-4-(cyclohexylmethoxy)benzene (1 equivalent) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF to the Grignard reagent.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a white solid.

Synthesis_Workflow A 4-Bromophenol B 1-Bromo-4-(cyclohexylmethoxy)benzene A->B (Bromomethyl)cyclohexane, K2CO3, DMF C Grignard Reagent B->C Mg, THF D This compound C->D 1. Triisopropyl borate, THF, -78°C 2. HCl (aq)

Caption: Synthesis workflow for this compound.

Key Applications in Research and Development

The utility of this compound is most prominently demonstrated in its application as a key building block in organic synthesis, particularly in the construction of complex biaryl structures.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[3] This reaction is fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The cyclohexylmethoxy substituent in this compound can be strategically employed to introduce specific steric and electronic properties into the target molecule, influencing its biological activity or material characteristics.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

  • To a reaction vessel, add the aryl bromide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification A This compound F Reaction Setup & Degassing A->F B Aryl Halide (e.g., Ar-Br) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heating & Stirring F->G H Reaction Monitoring (TLC/GC-MS) G->H H->G Incomplete I Aqueous Workup & Extraction H->I Complete J Drying & Concentration I->J K Column Chromatography J->K L Purified Biaryl Product K->L

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The incorporation of the [4-(Cyclohexylmethoxy)phenyl] moiety into drug candidates can enhance their metabolic stability and lipophilicity, which are critical parameters for bioavailability and efficacy. The boronic acid functional group itself has been explored for its ability to interact with biological targets, such as the active sites of enzymes.[4] Phenylboronic acid-based polymers are also being investigated for various biomedical applications, including drug delivery systems and tissue engineering scaffolds.

In materials science, the rigid and well-defined structure of the biaryl compounds synthesized using this compound makes them attractive candidates for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials.[5] The cyclohexyl group can influence the packing and intermolecular interactions of the final material, thereby tuning its physical and photophysical properties.

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists. Its well-defined properties and reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for the construction of complex organic molecules. As research in drug discovery and materials science continues to advance, the strategic use of such tailored building blocks will undoubtedly play a crucial role in the development of next-generation therapeutics and technologies.

References

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem. Available at: [Link]

  • Exploring the Potential of [4-(Trans-4-N-Propylcyclohexyl)Phenyl]Boronic Acid in Novel Material Development. Available at: [Link]

  • A cyclodextrin-phenylboronic acid cross-linked hydrogel with drug hosting, self-healing and pH-sensitive properties for sustained drug release - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications - PubMed. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. Available at: [Link]

  • Design and discovery of boronic acid drugs | Request PDF - ResearchGate. Available at: [Link]

  • JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

Sources

The Boronic Acid Renaissance: A Technical Guide to a Versatile Warhead in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Once relegated to the sidelines of medicinal chemistry due to misplaced concerns about toxicity, boronic acids have undergone a remarkable renaissance.[1] The approval of the proteasome inhibitor bortezomib in 2003 shattered old dogmas and unveiled the vast therapeutic potential locked within the boron atom.[2][3] This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth exploration of the unique chemical properties, mechanistic principles, and diverse applications of boronic acids. We will dissect the causality behind their success, from their ability to form reversible covalent bonds to their role in blockbuster drugs, and provide practical insights into the design, synthesis, and screening of this versatile class of compounds.

The Boron Advantage: Unique Chemical Properties and Mechanistic Principles

From Obscurity to Blockbusters: A Brief History

For many years, boron-containing compounds were largely overlooked in drug discovery, partly due to a perception of inherent toxicity.[1] However, this view has been thoroughly demystified.[1] The journey of boronic acids into the pharmaceutical mainstream was catalyzed by the landmark approval of Bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma.[2][3] This first-in-class proteasome inhibitor demonstrated that incorporating a boronic acid moiety could lead to potent, selective, and safe therapeutics.[1] This success spurred a surge of interest and investment, leading to the approval of several other boronic acid-containing drugs, including Ixazomib, Vaborbactam, Tavaborole, and Crisaborole, for a range of indications from cancer to infectious diseases.[2]

The Electronic Heart of the Matter: Lewis Acidity and Hybridization

The therapeutic utility of boronic acids stems from the unique electronic nature of the boron atom. Boron possesses an empty p-orbital, making it a potent Lewis acid (an electron pair acceptor).[4] This high electrophilicity allows it to readily interact with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes.[2][4]

The boron atom in a boronic acid (R-B(OH)₂) is typically sp² hybridized, resulting in a trigonal planar geometry. Upon interaction with a nucleophile, it can transition to a more stable, sp³ hybridized tetrahedral state. It is this ability to form stable, yet reversible, covalent adducts that underpins the primary mechanism of action for most boronic acid drugs.[2]

The Art of Reversible Covalency

Unlike traditional irreversible covalent inhibitors that form permanent bonds with their targets, boronic acids engage in reversible covalent inhibition. This distinction is critical and offers several advantages:

  • Enhanced Potency and Specificity: The formation of a covalent bond, even a temporary one, can significantly increase binding affinity and residence time at the target, leading to enhanced potency.[5] The specific geometry required for the tetrahedral intermediate contributes to target selectivity.[1]

  • Improved Safety Profile: The reversibility of the bond means that the inhibitor can dissociate from the target. This can mitigate the risk of permanent, off-target modifications and associated toxicities, a major concern with irreversible inhibitors.

  • Favorable Kinetics: The dynamic nature of the reversible bond allows for a prolonged duration of action without permanently inactivating the target enzyme, which can be beneficial for maintaining physiological homeostasis.

The replacement of an aldehyde "warhead" with a boronic acid in the development of bortezomib exemplified these advantages, overcoming issues of rapid dissociation, inactivation by oxidation, and lack of specificity associated with the earlier peptide aldehyde inhibitors.[1]

Mechanism of Action: A Visual Deep Dive into Serine/Threonine Protease Inhibition

The most well-characterized mechanism for boronic acid inhibitors is their interaction with serine or threonine proteases. The boronic acid moiety acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[6] The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine or threonine, forming a stable, tetrahedral boronate adduct. This effectively blocks the enzyme's active site and prevents it from processing its natural substrates.[1]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Interaction cluster_2 Outcome Enzyme Target Enzyme (e.g., Proteasome) Serine Ser/Thr-OH Catalytic Residue Tetrahedral Tetrahedral Intermediate (Reversible Covalent Adduct) Serine:h->Tetrahedral BoronicAcid Boronic Acid Drug R-B(OH)₂ BoronicAcid->Tetrahedral Nucleophilic Attack Inhibition Enzyme Inhibition & Apoptosis Tetrahedral->Inhibition Blocks Substrate Binding

Caption: Mechanism of boronic acid inhibition of a serine/threonine protease.

Boronic Acids in Action: FDA-Approved Drugs and Clinical Success Stories

The versatility of the boronic acid warhead is demonstrated by the growing number of FDA-approved drugs that utilize it to achieve therapeutic effect across different disease areas.

Case Study 1: Bortezomib (Velcade®) - Revolutionizing Myeloma Treatment

Bortezomib is a dipeptide boronic acid that reversibly inhibits the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[7][8] In cancer cells, particularly multiple myeloma, inhibition of the proteasome disrupts protein homeostasis, leading to cell cycle arrest and apoptosis.[9] A key pathway affected is the NF-κB signaling cascade; bortezomib prevents the degradation of the IκB inhibitor, thereby blocking NF-κB translocation to the nucleus and downregulating pro-survival signals.[9] Approved in 2003, it was the first proteasome inhibitor to enter the clinic and fundamentally changed the treatment paradigm for multiple myeloma.[2][8]

Case Study 2: Ixazomib (Ninlaro®) - The First Oral Proteasome Inhibitor

Building on the success of bortezomib, ixazomib was developed as the first orally bioavailable proteasome inhibitor, approved by the FDA in 2015.[2][10] Like bortezomib, it is a reversible inhibitor that targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[11] Its development represents a significant advancement, offering patients a more convenient, all-oral treatment regimen in combination with other agents for multiple myeloma.[10][12] This transition from an injectable to an oral agent was a major step forward in improving the quality of life for patients.

Case Study 3: Vaborbactam - A Modern Answer to β-Lactamase-Mediated Antibiotic Resistance

Vaborbactam is a non-β-lactam, boronic acid-based β-lactamase inhibitor (BLI).[2] Approved in 2017 in combination with the carbapenem antibiotic meropenem (Vabomere®), it addresses the critical threat of antibiotic resistance.[2] Many bacteria produce β-lactamase enzymes that degrade β-lactam antibiotics. Vaborbactam acts as a potent and reversible inhibitor of Class A and Class C serine β-lactamases, protecting meropenem from degradation and restoring its antibacterial activity.[6][13]

Data Presentation: Summary of Key FDA-Approved Boronic Acid Drugs
Drug NameBrand NameTargetIndicationApproval Year
Bortezomib Velcade®26S ProteasomeMultiple Myeloma, Mantle Cell Lymphoma2003[2][8]
Ixazomib Ninlaro®26S ProteasomeMultiple Myeloma2015[2][14]
Vaborbactam Vabomere® (combo)Serine β-LactamasesComplicated Urinary Tract Infections2017[2]
Tavaborole Kerydin®Leucyl-tRNA SynthetaseOnychomycosis (fungal nail infection)2014[2][3]
Crisaborole Eucrisa®Phosphodiesterase 4 (PDE4)Atopic Dermatitis2016[2]

The Drug Hunter's Playbook: Designing and Screening Boronic Acid-Based Drugs

Synthetic Accessibility and Library Design

A major advantage of boronic acids in drug discovery is their synthetic tractability. They are widely used as building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient creation of carbon-carbon bonds.[15] This synthetic versatility enables medicinal chemists to rapidly generate large, diverse libraries of boronic acid-containing compounds to explore structure-activity relationships (SAR).[15] Common synthetic routes include the trapping of arylmetal intermediates with borate esters or transition metal-catalyzed C-H borylation.[1][3]

Experimental Protocol: A General Workflow for Screening Covalent Inhibitors

Identifying potent and selective boronic acid inhibitors requires a robust screening cascade. The following protocol outlines a self-validating system for moving from a primary screen to lead characterization.

Objective: To identify and characterize reversible covalent inhibitors from a boronic acid library against a target enzyme (e.g., a serine protease).

Methodology:

  • Primary High-Throughput Screen (HTS):

    • Principle: A rapid, fluorescence- or luminescence-based assay to measure enzyme activity in the presence of library compounds at a single, high concentration (e.g., 10-50 µM).

    • Procedure:

      • Dispense target enzyme into 384- or 1536-well plates.

      • Add library compounds and control inhibitors (positive control) and vehicle (e.g., DMSO, negative control).

      • Pre-incubate for a defined period (e.g., 30 minutes) to allow for covalent bond formation.

      • Initiate the reaction by adding a fluorogenic substrate.

      • Measure the reaction rate using a plate reader.

    • Hit Criteria: Compounds inhibiting >50% of enzyme activity are considered primary hits.

  • Hit Confirmation and Dose-Response Analysis:

    • Principle: Confirm the activity of primary hits and determine their potency (IC₅₀).

    • Procedure:

      • Re-test primary hits in the same assay format.

      • For confirmed hits, perform a 10-point serial dilution to generate a dose-response curve.

      • Calculate the IC₅₀ value, the concentration at which 50% of enzyme activity is inhibited.

  • Mechanism of Action Studies: Reversibility Assessment:

    • Principle: Differentiate between reversible and irreversible covalent inhibitors using a "jump dilution" or dialysis experiment. This step is critical for validating the intended reversible mechanism.

    • Procedure (Jump Dilution):

      • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for an extended period.

      • Rapidly dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the substrate.

      • Monitor the recovery of enzyme activity over time.

    • Interpretation: A rapid recovery of activity indicates a reversible inhibitor, as the inhibitor dissociates from the enzyme upon dilution. No recovery suggests irreversible inhibition.

  • Selectivity Profiling:

    • Principle: Assess the inhibitor's specificity by testing it against a panel of related enzymes (e.g., other serine proteases).

    • Procedure: Perform dose-response analysis for the lead compounds against a panel of off-target enzymes.

    • Goal: Identify compounds with a significant selectivity window (e.g., >100-fold) for the target enzyme over related proteins.

  • Biophysical Characterization (Optional but Recommended):

    • Principle: Directly measure the binding kinetics (k_on, k_off) and affinity (K_D) using techniques like Surface Plasmon Resonance (SPR) or intact protein mass spectrometry.[16]

    • Benefit: Provides a deeper, quantitative understanding of the inhibitor-target interaction beyond simple IC₅₀ values.

Workflow Diagram: Visualizing the Screening Cascade

G HTS High-Throughput Screen (Single Concentration) HitConf Hit Confirmation & IC₅₀ Determination HTS->HitConf Primary Hits MoA Mechanism of Action (e.g., Jump Dilution) HitConf->MoA Confirmed Hits FalsePositive Discard (False Positives) HitConf->FalsePositive Inactive Selectivity Selectivity Profiling (Counter-Screening) MoA->Selectivity Reversible Covalent Hits LeadOpt Lead Optimization (SAR Studies) Selectivity->LeadOpt Selective Hits NonSelective Discard (Non-Selective) Selectivity->NonSelective Poor Selectivity

Caption: A typical screening cascade for identifying boronic acid inhibitors.

Navigating the Challenges: Overcoming Hurdles in Boronic Acid Drug Development

While highly promising, the development of boronic acid drugs is not without its challenges. Proactive assessment and mitigation of these potential liabilities are crucial for success.

  • Selectivity: Achieving selectivity can be difficult, especially when targeting enzymes that belong to large families with conserved active sites, such as serine proteases. A robust counter-screening strategy against relevant off-targets is essential.

  • Stability: Boronic acids can be susceptible to metabolic degradation, particularly oxidative decomposition.[17][18] Medicinal chemists must carefully design molecules to enhance metabolic stability without compromising potency. This involves strategies like introducing steric hindrance around the boron atom or modifying adjacent functional groups.

  • The "Boron-Toxicity" Myth: The historical perception of boron as toxic has been largely dispelled by the successful clinical application of multiple boron-containing drugs.[1] Like any drug candidate, boronic acids must undergo rigorous toxicological evaluation. However, the element itself is not inherently more toxic than other common elements in pharmaceuticals. The focus should be on the overall ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the entire molecule, not just the boron atom.[19]

The Future is Boron: Emerging Applications and Next-Generation Scaffolds

The role of boronic acids in medicinal chemistry continues to expand into exciting new territories.

  • Chemical Biology Tools and Diagnostics: The ability of boronic acids to reversibly bind to diols makes them excellent tools for glucose sensing.[20][21] This property is being exploited to develop novel diagnostics for diabetes and for monitoring cellular metabolism in research settings.[22][23]

  • New Therapeutic Modalities: The unique reactivity of the boronic acid warhead is being incorporated into next-generation therapeutic platforms. This includes their use as payloads in bioconjugates and as reactive groups in targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).[24]

  • Targeting New Disease Areas: Researchers are actively exploring the potential of boronic acid inhibitors for a host of other diseases, including viral infections (e.g., Hepatitis C), parasitic diseases, and inflammatory disorders.[25][26] The fundamental chemistry that makes them effective against proteases and β-lactamases is applicable to a wide range of other enzyme targets.

Concluding Remarks: The boronic acid moiety has firmly established itself as a privileged scaffold in modern drug discovery.[24] Its unique ability to engage in reversible covalent interactions provides a powerful mechanistic advantage for enzyme inhibition. The clinical and commercial success of drugs like bortezomib and vaborbactam has paved the way for a new generation of boron-containing therapeutics. By understanding the fundamental principles of boron chemistry, embracing robust screening protocols, and proactively addressing potential challenges, the scientific community is well-positioned to unlock the full potential of this versatile and "not boring at all" element.[27]

References

  • Dhaka, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals (Basel), 15(10), 1276. [Link]

  • Alves, M. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Fernandes, G. F. S., et al. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804. (Note: A specific open-access link for this review was not found in the search results, but it is a key reference in the field.)
  • Dufour, J., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Messner, K., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Pharmaceuticals (Basel), 15(9), 1084. (Semantic Scholar provides access to the PDF). [Link]

  • Dhaka, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(7), 3734-3743. [Link]

  • Takeda Oncology. (n.d.). How NINLARO® (ixazomib) Works For Relapsed Multiple Myeloma. NINLARO. [Link]

  • Wang, B., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors (Basel), 13(6), 629. [Link]

  • Alves, M. J., et al. (2020). Figure: Drugs containing boronic acid approved by the Food and Drug... ResearchGate. [Link]

  • Willems, L. I., et al. (2020). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Journal of Medicinal Chemistry, 63(13), 6695-6721. [Link]

  • Bonvini, P., et al. (2018). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. International Journal of Molecular Sciences, 19(12), 3849. [Link]

  • Gupta, N., et al. (2016). Ixazomib: An Oral Proteasome Inhibitor for the Treatment of Multiple Myeloma. Annals of Pharmacotherapy, 50(10), 847-854. [Link]

  • Wikipedia. (n.d.). Bortezomib. Wikipedia. [Link]

  • Eid, E., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Frontiers in Chemistry, 9, 778008. [Link]

  • Di, L. (2014). Stability Challenges in Drug Discovery. ResearchGate. [Link]

  • University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath News. [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]

  • Rebelo, S. P., et al. (2021). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega, 6(39), 25301-25310. [Link]

  • Di, L., & Kerns, E. H. (2006). Stability challenges in drug discovery. Current Opinion in Chemical Biology, 10(5), 492-500. [Link]

  • Med simplified. (2023). Bortezomib (Velcade) Mechanism of Action - Proteosome Inhibitors. YouTube. [Link]

  • Len, C., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4983. [Link]

  • Das, B. C., et al. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications, 57(71), 8795-8812. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Li, J., et al. (2018). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

  • Takeda Oncology. (n.d.). NINLARO® (ixazomib) For Relapsed Multiple Myeloma - Official HCP Site. NINLARO HCP. [Link]

  • Ke, W., et al. (2012). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 56(11), 5893-5901. [Link]

  • Adams, J. (2004). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 3(7), 747-750. [Link]

  • Regan, C. J. (2018). Novel Chemical Sensors Based on Boronic Acids for Glucose Detection. DORAS | DCU Research Repository. [Link]

  • Wang, Z., et al. (2023). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society, 145(4), 2434-2445. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances Blog. RSC. [Link]

  • Chavan, S. S., & Devarajan, P. V. (2024). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. Journal of Chemical Information and Modeling. [Link]

  • Dhaka, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Takeda Pharmaceuticals America, Inc. (2022). NINLARO (ixazomib) capsules, for oral use - Prescribing Information. FDA. [Link]

  • Kubo, Y., & Yamamoto, H. (2015). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors (Basel), 15(8), 19639-19659. [Link]

  • Pádár, P., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(3), 643-652. [Link]

  • O'Connor, O. A., et al. (2006). Bortezomib (Velcade™) in the Treatment of Multiple Myeloma. Therapeutics and Clinical Risk Management, 2(4), 377-387. [Link]

  • Obach, R. S., et al. (2013). A proposed screening paradigm for discovery of covalent inhibitor drugs. Drug Metabolism and Disposition, 41(8), 1547-1557. [Link]

  • Armstrong, W. (2009). Not boring at all. Boron is the new carbon in the quest for novel drug candidates. EMBO Reports, 10(4), 321-324. [Link]

  • American Health & Drug Benefits. (2016). Ninlaro (Ixazomib): First Oral Proteasome Inhibitor Approved for the Treatment of Patients with Relapsed or Refractory Multiple Myeloma. American Health & Drug Benefits, 9(Spec Issue), 26-29. [Link]

Sources

An In-Depth Technical Guide to the Fundamental Reactivity of Arylboronic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Arylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, prized for their versatility, stability, and relatively low toxicity.[1] First reported in the late 19th century, their synthetic utility remained largely unexplored until the groundbreaking development of palladium-catalyzed cross-coupling reactions. Today, they are cornerstone reagents in academic and industrial laboratories, particularly in the pharmaceutical sector for the construction of complex molecular architectures. This guide provides an in-depth exploration of the core principles governing the reactivity of arylboronic acids, offering field-proven insights for researchers, scientists, and drug development professionals.

Arylboronic acids are organoboron compounds with the general structure Ar-B(OH)₂.[2] They are Lewis acids, a characteristic that underpins much of their reactivity.[2] A key feature is their ability to form reversible covalent complexes with diols and other Lewis bases.[2] While the pKa of a typical boronic acid is around 9, the formation of tetrahedral boronate complexes can lower the pKa to approximately 7.[2] This unique combination of properties makes them highly effective in a range of chemical transformations.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is arguably the most significant application of arylboronic acids.[3] Discovered by Akira Suzuki and his colleagues in 1979, this reaction has become a powerful method for synthesizing biaryls, styrenes, and polyolefins. Its importance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3]

The general scheme of the Suzuki-Miyaura reaction involves the coupling of an organohalide (R¹-X) with an organoboron species (R²-BY₂) in the presence of a palladium catalyst and a base to form a new carbon-carbon single bond (R¹-R²).[3]

The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

The mechanism of the Suzuki-Miyaura coupling is a finely tuned catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[4] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

1. Oxidative Addition

The catalytic cycle begins with the oxidative addition of the organohalide to a coordinatively unsaturated Pd(0) species.[4][6] This is often the rate-determining step of the reaction.[6] The palladium atom inserts itself into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex.[4] This step proceeds with retention of stereochemistry for vinyl halides, but with inversion for allylic and benzylic halides.[3][7] The initially formed cis-palladium complex rapidly isomerizes to the more stable trans-complex.[3][7] The relative reactivity of the halide leaving group follows the order: I > OTf > Br >> Cl.[6][7]

2. Transmetalation

Transmetalation is the crucial step where the organic group from the arylboronic acid is transferred to the palladium center.[3] This process is not straightforward as organoboron compounds do not readily transmetalate in the absence of a base.[3][7] The base plays a critical, multifaceted role. It is widely believed that the base activates the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻).[3][8] This boronate then reacts with the Pd(II) complex.[3] An alternative, and also plausible, pathway involves the base reacting with the palladium-halide complex to form a palladium-hydroxo or -alkoxo complex, which then reacts with the neutral boronic acid.[7][9] The generally accepted mechanism involves a μ-bridging hydroxy group between the palladium and boron atoms, facilitating the transfer of the aryl group.[4]

3. Reductive Elimination

The final step of the catalytic cycle is reductive elimination.[3][6] The two organic groups on the palladium(II) complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[3][6] For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium center.[7] Therefore, the trans-complex formed after transmetalation must first isomerize to the cis-complex.[7] This step proceeds with retention of stereochemistry.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)Ln(X) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)2 Base ArPdAr Ar-Pd(II)Ln(Ar') Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Products Ar-Ar' Reactants Ar-X + Ar'-B(OH)2 caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Arylboronic_Acid_Workflow cluster_synthesis Synthesis cluster_application Application ArylHalide Aryl Halide / Triflate MiyauraBorylation Miyaura Borylation (Pd cat., B2pin2) ArylHalide->MiyauraBorylation Arene Arene CH_Borylation C-H Borylation (Ir cat., B2pin2) Arene->CH_Borylation BoronateEster Arylboronate Ester MiyauraBorylation->BoronateEster CH_Borylation->BoronateEster Hydrolysis Hydrolysis BoronateEster->Hydrolysis ArylboronicAcid Arylboronic Acid Hydrolysis->ArylboronicAcid Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) ArylboronicAcid->Coupling Product Coupled Product Coupling->Product caption General workflow from synthesis to application of arylboronic acids.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Biphenyl Derivatives Using [4-(Cyclohexylmethoxy)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel biphenyl derivatives utilizing [4-(Cyclohexylmethoxy)phenyl]boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biphenyl scaffolds are of paramount importance in medicinal chemistry and materials science. The introduction of a cyclohexylmethoxy moiety offers a strategic avenue to modulate lipophilicity and steric bulk, potentially enhancing pharmacological activity and material properties. This document outlines the mechanistic underpinnings of the Suzuki-Miyaura coupling, provides a robust, field-tested protocol for the synthesis of a representative novel biphenyl derivative, and discusses the characterization and potential applications of this emerging class of compounds.

Introduction: The Significance of Biphenyl Scaffolds and the Role of the Cyclohexylmethoxy Moiety

Biphenyl derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs).[1] Their rigid, planar structure serves as a versatile pharmacophore and a fundamental building block for liquid crystals. The biological activities of biphenyl-containing molecules are extensive, encompassing anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties.[2]

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as one of the most efficient and versatile methods for the synthesis of biaryl compounds. It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[3] The reaction is prized for its mild conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[1]

The specific focus of this guide, this compound, is a valuable building block for introducing a bulky, lipophilic cyclohexylmethoxy group onto a phenyl ring. This functional group can significantly influence the physicochemical properties of the final biphenyl derivative, potentially leading to enhanced binding affinity to biological targets, improved pharmacokinetic profiles, or unique properties in material science applications.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This step is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organoboronic acid (Ar²-B(OH)₂) forms a boronate species (Ar²-B(OH)₃⁻). This activated species then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biphenyl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar¹-X) pd_intermediate Ar¹-Pd(II)L₂-X pd0->pd_intermediate Ar¹-X oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar²-B(OH)₂ + Base) pd_diaryl Ar¹-Pd(II)L₂-Ar² pd_intermediate->pd_diaryl Ar²-B(OH)₂ Base transmetalation->pd_diaryl pd_diaryl->pd0 Ar¹-Ar² reductive_elimination Reductive Elimination product Ar¹-Ar² reductive_elimination->product product->pd0 Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
  • This compound

  • Aryl halide (e.g., 4-bromo-N,N-dimethylaniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Deionized water

Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Boronic acids can be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium catalysts are toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Exemplary Synthesis of 4'-(Cyclohexylmethoxy)-N,N-dimethyl-[1,1'-biphenyl]-4-amine

This protocol describes a representative synthesis of a novel biphenyl derivative. The choice of catalyst, base, and solvent may require optimization depending on the specific aryl halide used.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromo-N,N-dimethylaniline (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL).

  • Reaction: Stir the reaction mixture at a set temperature, typically between 80-100 °C, and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl derivative.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_purification Work-up and Purification cluster_analysis Characterization reagents 1. Add Boronic Acid, Aryl Halide, and Base catalyst 2. Add Palladium Catalyst reagents->catalyst solvent 3. Add Degassed Solvent under Inert Atmosphere catalyst->solvent heat 4. Heat and Stir Reaction solvent->heat tlc 5. Monitor by TLC heat->tlc workup 6. Aqueous Work-up tlc->workup Reaction Complete dry 7. Dry and Concentrate workup->dry chromatography 8. Column Chromatography dry->chromatography analysis 9. NMR and MS Analysis chromatography->analysis

Figure 2: General experimental workflow for the synthesis of biphenyl derivatives.

Data Presentation: Expected Characterization

The following table summarizes the expected physicochemical and spectroscopic data for the exemplary synthesized compound, 4'-(Cyclohexylmethoxy)-N,N-dimethyl-[1,1'-biphenyl]-4-amine.

ParameterExpected Value
Molecular Formula C₂₁H₂₇NO
Molecular Weight 309.45 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.5 (d, 2H), ~7.4 (d, 2H), ~6.9 (d, 2H), ~6.7 (d, 2H), ~3.8 (d, 2H), ~3.0 (s, 6H), 1.0-2.0 (m, 11H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~158, ~149, ~138, ~128, ~127, ~126, ~114, ~112, ~75, ~40, ~37, ~30, ~26, ~25
Mass Spec (ESI+) m/z 310.2 [M+H]⁺

Discussion and Field-Proven Insights

The successful synthesis of novel biphenyl derivatives using this compound hinges on several key experimental parameters:

  • Choice of Catalyst: While Pd(PPh₃)₄ is a robust and commonly used catalyst, for more challenging couplings (e.g., with aryl chlorides), more advanced catalyst systems employing bulky phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ may be necessary to achieve high yields.

  • Base Selection: The role of the base is to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly employed. For sterically hindered substrates, stronger bases like K₃PO₄ may be more effective.

  • Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., dioxane, toluene) solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step. It is crucial to use degassed solvents to prevent the oxidation of the Pd(0) catalyst.

  • Reaction Temperature: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. A temperature range of 80-100 °C is a good starting point for optimization.

Applications and Future Directions

The introduction of the cyclohexylmethoxy group into a biphenyl scaffold opens up numerous possibilities in drug discovery and materials science.

  • Drug Discovery: The bulky and lipophilic nature of the cyclohexylmethoxy group can enhance the binding of a molecule to hydrophobic pockets in protein targets. This could be particularly relevant in the development of enzyme inhibitors or receptor antagonists. The modification of a known biphenyl-based drug with this moiety could lead to improved potency, selectivity, or pharmacokinetic properties.

  • Materials Science: In the field of OLEDs, the biphenyl core is a common component of emitting and host materials. The cyclohexylmethoxy group could be used to tune the solubility and film-forming properties of these materials, as well as to influence their electronic properties and device performance. In liquid crystal applications, the steric bulk of this group could be exploited to control the mesophase behavior.

Future research in this area could involve the synthesis of a library of biphenyl derivatives by coupling this compound with a diverse range of aryl and heteroaryl halides. Subsequent screening of these compounds for various biological activities or material properties would be a logical next step to fully explore the potential of this versatile building block.

References

  • Al-Masum, M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(30), 18262-18305. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol, and 4-phenoxyphenol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-(Cyclopentyloxy)phenyl)boronic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride). PubChem. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

Sources

Application Notes & Protocols for Ligand-Free Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Simplicity in Carbon-Carbon Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] Traditionally, this reaction has relied on sophisticated and often expensive phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst and facilitate the catalytic cycle.[4][5] However, a growing emphasis on cost-efficiency, operational simplicity, and green chemistry has driven the development of powerful ligand-free Suzuki coupling protocols.[1][6]

These ligand-free systems challenge the conventional wisdom that bulky, electron-rich ligands are essential. By eliminating the need for these costly and often air-sensitive reagents, ligand-free protocols offer significant advantages:

  • Economic Efficiency: The primary cost driver is reduced to the palladium salt and basic reagents, making the method more accessible.[6]

  • Operational Simplicity: Reactions can often be set up on the benchtop without requiring inert atmosphere techniques like Schlenk lines or gloveboxes.[1]

  • Environmental Friendliness ("Green Chemistry"): Many protocols utilize aqueous solvent systems, reducing the reliance on volatile organic compounds (VOCs). The elimination of phosphine ligands also avoids the generation of toxic phosphine oxide byproducts.[1][4]

This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and field-proven insights for conducting successful ligand-free Suzuki coupling reactions.

Pillar 1: Principles and Causality — The "Why" Behind the Setup

A successful ligand-free Suzuki reaction is not magic; it is a carefully controlled interplay between the catalyst, base, solvent, and substrates. Understanding the role of each component is critical for optimization and troubleshooting.

The Catalytic Cycle

The fundamental mechanism of the Suzuki coupling proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) PdII_RX R¹-Pd(II)-X Pd0->PdII_RX Oxidative Addition Product R¹-R² (Biaryl Product) Pd0->Product Forms PdII_R1R2 R¹-Pd(II)-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII_RX BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->PdII_R1R2 Base Base (e.g., CO₃²⁻) Base->PdII_R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl, as this step is often rate-limiting.[7]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent (R²) is transferred to the palladium center. This process is not spontaneous; it requires activation by a base .[4][8] The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled as the final biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7]

Key Experimental Parameters
  • The Palladium Source: In the absence of ligands, simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or aqueous palladium chloride solutions are commonly used.[1][2] These Pd(II) precursors are reduced in situ to the catalytically active Pd(0) species. The solvent or other reagents can facilitate this reduction.

  • The Base: As explained, the base is not merely a spectator. It is a stoichiometric reagent essential for activating the boronic acid for transmetalation.[4][8] The choice of base can significantly impact reaction rates and yields.

BaseTypical ConcentrationKey Characteristics & Causality
K₂CO₃ / Na₂CO₃ 2-3 equivalentsThe most common choice. Moderately strong, inexpensive, and works well in aqueous media. Provides a good balance of reactivity and functional group tolerance.[2]
K₃PO₄ 2-3 equivalentsA stronger base than carbonates, often effective for less reactive substrates like aryl chlorides. Its higher basicity can accelerate the formation of the boronate "ate" complex.
KOH / NaOH 2-3 equivalentsStrong bases that can drive reactions to completion quickly.[1] However, they may not be suitable for substrates with base-sensitive functional groups (e.g., esters).
KF 2-3 equivalentsA mild base that is particularly useful for reactions involving base-labile functional groups.[8]
  • The Solvent System: The solvent must solubilize, at least partially, the organic substrates, the palladium catalyst, and the inorganic base. This is why mixed aqueous-organic systems are highly effective for ligand-free couplings.[2]

    • Water/Ethanol: A green and effective system. Ethanol helps dissolve the organic partners, while water dissolves the inorganic base.[1]

    • Water/Acetone: Another excellent choice that provides good solubility for a range of substrates.[2]

    • Water/DMF or Dioxane: Can be used for more challenging or poorly soluble substrates, though these solvents are less environmentally benign.[2][9] The ratio of water to the organic cosolvent is a critical parameter to optimize, as it directly influences the solubility and concentration of all reacting species.[2]

Pillar 2: Master Protocol — A Self-Validating System

This protocol is a robust starting point for the coupling of an aryl bromide with an arylboronic acid, based on established methodologies.[2]

Experimental Workflow Overview

Workflow A 1. Reagent Combination B 2. Catalyst & Solvent Addition A->B C 3. Reaction Under Heat B->C D 4. Reaction Monitoring (TLC/GC) C->D E 5. Aqueous Workup D->E Upon Completion F 6. Purification E->F G 7. Characterization F->G

Sources

Application Notes and Protocols for the Large-Scale Synthesis of [4-(Cyclohexylmethoxy)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of [4-(Cyclohexylmethoxy)phenyl]boronic acid in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery and development. Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional precision and functional group tolerance. The lipophilic cyclohexylmethoxy moiety often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and improved oral bioavailability, to the final active pharmaceutical ingredient (API). Consequently, robust and scalable synthetic access to this intermediate is of paramount importance for advancing preclinical and clinical drug candidates.

This comprehensive guide provides a detailed examination of the large-scale synthesis of this compound, addressing critical process considerations, offering detailed experimental protocols, and emphasizing safety and scalability. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships between reaction parameters and outcomes, ensuring both scientific integrity and practical applicability.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes are viable for the large-scale production of this compound: the Grignard reaction and the Miyaura borylation. The choice between these methods will depend on factors such as the availability of starting materials, cost considerations, and the specific capabilities of the manufacturing facility.

Route 1: The Grignard Reaction Pathway

This classic organometallic approach involves the formation of a Grignard reagent from 1-bromo-4-(cyclohexylmethoxy)benzene, followed by quenching with a trialkyl borate ester and subsequent hydrolysis.

Causality behind Experimental Choices: The Grignard route is often favored for its cost-effectiveness and the use of readily available starting materials. The key to a successful and scalable Grignard reaction lies in the meticulous control of reaction conditions to prevent the formation of byproducts, most notably the homocoupling of the Grignard reagent (Wurtz-type coupling) to form biphenyl impurities.

Route 2: The Miyaura Borylation Pathway

This palladium-catalyzed cross-coupling reaction utilizes a palladium catalyst to couple 1-bromo-4-(cyclohexylmethoxy)benzene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester.

Causality behind Experimental Choices: The Miyaura borylation offers excellent functional group tolerance and often proceeds with high selectivity, minimizing the formation of impurities. The choice of ligand, base, and solvent is critical for achieving high catalytic turnover and ensuring the stability of the boronic acid product. While potentially more expensive due to the use of a palladium catalyst, this route can offer higher yields and a cleaner reaction profile, simplifying downstream purification.

Process Optimization and Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Parameters for Optimization
ParameterGrignard Route ConsiderationsMiyaura Borylation ConsiderationsRationale
Solvent Anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the Grignard reagent.A variety of solvents can be used, including ethers, aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., dioxane). Solvent choice can impact catalyst solubility and reactivity.Proper solvent selection is crucial for reaction kinetics, solubility of reagents and intermediates, and temperature control.
Temperature Grignard formation is typically initiated at room temperature and may require cooling to control the exotherm. The reaction with the borate ester is performed at low temperatures (-78 to -20 °C) to minimize side reactions.Reactions are typically run at elevated temperatures (80-110 °C) to drive the catalytic cycle.Temperature control is critical for managing reaction rates, preventing decomposition of sensitive intermediates, and ensuring selectivity.
Reagent Stoichiometry A slight excess of magnesium is often used to ensure complete conversion of the aryl bromide. The borate ester is typically used in a 1.1 to 1.5 molar excess.Catalyst loading is a key optimization parameter, typically in the range of 0.1-2 mol%. The diboron reagent is used in a slight excess (1.1-1.2 equivalents).Precise control of stoichiometry is essential for maximizing yield and minimizing unreacted starting materials and byproducts.
Work-up and Hydrolysis Acidic work-up is required to hydrolyze the borate ester and protonate the boronic acid. Careful pH control is necessary to prevent protodeborylation.Hydrolysis of the boronate ester can be achieved with an acidic or basic work-up.The work-up procedure is critical for isolating the crude product and preparing it for purification.
Logical Workflow for Large-Scale Synthesis

G cluster_grignard Grignard Route cluster_miyaura Miyaura Borylation Route G_Start 1-Bromo-4-(cyclohexylmethoxy)benzene + Mg G_Grignard Formation of Grignard Reagent G_Start->G_Grignard Anhydrous THF G_Borate Reaction with Triisopropyl Borate G_Grignard->G_Borate Low Temperature (-78°C) G_Hydrolysis Acidic Hydrolysis G_Borate->G_Hydrolysis Aqueous Acid G_End This compound G_Hydrolysis->G_End M_Start 1-Bromo-4-(cyclohexylmethoxy)benzene + B₂pin₂ M_Coupling Pd-Catalyzed Coupling M_Start->M_Coupling Pd Catalyst, Base, Solvent M_Hydrolysis Hydrolysis of Boronate Ester M_Coupling->M_Hydrolysis Acid or Base M_End This compound M_Hydrolysis->M_End

Caption: Comparative workflow of the Grignard and Miyaura borylation routes.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific equipment and scale.

Protocol 1: Large-Scale Synthesis via Grignard Reaction

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1-Bromo-4-(cyclohexylmethoxy)benzene269.1810.037.1
Magnesium Turnings24.311.041.1
Triisopropyl Borate188.088.444.6
Tetrahydrofuran (THF), anhydrous-100 L-
2M Hydrochloric Acid-As needed-
Toluene-50 L-
Heptane-50 L-

Procedure:

  • Reactor Preparation: Ensure a 200 L glass-lined reactor is clean, dry, and purged with nitrogen.

  • Grignard Reagent Formation:

    • Charge the magnesium turnings (1.0 kg) into the reactor.

    • Add 20 L of anhydrous THF.

    • Slowly add a solution of 1-bromo-4-(cyclohexylmethoxy)benzene (10.0 kg) in 40 L of anhydrous THF to the reactor, maintaining the internal temperature between 25-30 °C. The initiation of the reaction is indicated by a gentle reflux and a change in the appearance of the magnesium.

    • After the addition is complete, stir the reaction mixture at 35-40 °C for 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the reactor to -78 °C using a suitable cooling system.

    • Slowly add triisopropyl borate (8.4 kg) dissolved in 20 L of anhydrous THF, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Hydrolysis and Work-up:

    • Cool the reactor to 0-5 °C.

    • Slowly and carefully quench the reaction by adding 2M hydrochloric acid until the pH of the aqueous layer is between 1-2.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 25 L).

    • Combine the organic layers and wash with brine (20 L).

  • Isolation and Purification:

    • Concentrate the combined organic layers under reduced pressure.

    • Add heptane (50 L) to the residue and stir to induce precipitation.

    • Filter the solid product, wash with cold heptane, and dry under vacuum at 40 °C to yield this compound.

Protocol 2: Purification via Diethanolamine Adduct

For enhanced purity, the crude boronic acid can be further purified by forming a crystalline diethanolamine adduct.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot toluene.

  • Add diethanolamine (1.1 equivalents) dropwise to the hot solution.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to promote crystallization of the diethanolamine adduct.

  • Filter the crystalline adduct and wash with cold toluene.

  • To recover the free boronic acid, suspend the adduct in a biphasic mixture of ethyl acetate and 1M sulfuric acid. Stir vigorously until all the solid has dissolved.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.

Safety and Handling

The large-scale synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

  • n-Butyllithium (if used for lithiation as an alternative to Grignard): This reagent is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe or cannula techniques[1][2]. All glassware must be rigorously dried.

  • Triisopropyl Borate: This is a flammable liquid and should be handled in a well-ventilated area away from ignition sources[3][4].

  • Grignard Reagents: These are highly reactive and moisture-sensitive. The formation of Grignard reagents is exothermic and requires careful temperature control.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, must be worn at all times.

Analytical Characterization

The purity and identity of the final product should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic signals for the aromatic protons, the cyclohexyl group, and the boronic acid hydroxyl protons (which may be broad or exchange with D₂O).
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
Purity (HPLC) >98% purity is typically required for use in subsequent synthetic steps.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Yield in Grignard Reaction Incomplete formation of the Grignard reagent due to moisture or inactive magnesium.Ensure all reagents and solvents are anhydrous. Activate magnesium with a small crystal of iodine or 1,2-dibromoethane if necessary.
Formation of Biphenyl Impurity Homocoupling of the Grignard reagent.Maintain a low concentration of the aryl bromide during the addition and control the reaction temperature.
Protodeborylation Loss of the boronic acid group during acidic work-up.Perform the hydrolysis at low temperature and carefully control the pH.
Difficulty in Purification Presence of closely related impurities or boroxine formation.Utilize the diethanolamine adduct purification method or explore specialized chromatography techniques. The presence of boroxine trimers can often be addressed by adding a small amount of water to the NMR sample to hydrolyze them back to the monomeric boronic acid.

Conclusion

The large-scale synthesis of this compound is a critical process for the advancement of many drug development programs. By carefully selecting the synthetic route and optimizing key reaction parameters, it is possible to achieve high yields of pure product in a safe and scalable manner. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to successfully implement this important synthesis on a large scale.

References

  • Lai, Y.-H. Grignard reagents from chemically active magnesium. Synthesis1981, 585-604.
  • Process for the preparation of substituted phenylboronic acids. US Patent 6,576,789B1, filed August 11, 2001, and issued June 10, 2003.
  • Process for producing phenylboronic acids and triphenylboroxines. Japanese Patent JP2002047292A, filed July 20, 2000, and issued February 15, 2002.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • SAFETY DATA SHEET - Triisopropyl bor
  • Safe handling of organolithium compounds in the laboratory. Princeton Environmental Health & Safety.
  • A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester.
  • Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. US Patent Application US20100160677A1, filed December 21, 2009, and published June 24, 2010.
  • Arylboronic acid or boron
  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry.
  • n-Butyllithium: Lessons Learned. Stanford Environmental Health & Safety.
  • SAFETY DATA SHEET - Triisopropyl bor
  • Purific
  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Boryl
  • Protecting n-Butyllithium from Air and Moisture. Fisher Scientific.
  • Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.
  • Synthesis of aryl boronic acids. Canadian Patent CA2297780A1, filed July 29, 1998, and issued February 4, 1999.
  • Can I remove boronic acid using Work up process?
  • Material Safety Data Sheet - Triisopropyl bor
  • Novel process for synthesizing cyclopropylboronic acid. Chinese Patent CN101440100B, filed November 27, 2008, and issued July 20, 2011.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides.
  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi
  • SAFETY DATA SHEET - Triisopropyl bor
  • One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. PMC - PubMed Central.
  • 4-Methoxyphenylboronic acid - High purity. Georganics.
  • HELP: Purifying boronic acids sucks. Reddit.
  • Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Journal of the American Chemical Society.
  • Handling nBuLi. Reddit.
  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydr
  • Triisopropyl borate - Safety D
  • Development of New Synthetic Routes to Organoboronates by Catalytic Allylic Substitution and C-H bond Functionaliz
  • 4-Methoxyphenylboronic acid = 95.0. Sigma-Aldrich.
  • Identifying and characterizing impurities in allenylboronic acid samples. Benchchem.

Sources

Application Notes: The Strategic Role of [4-(Cyclohexylmethoxy)phenyl]boronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Next-Generation Fungicides

In the continuous effort to develop more effective and environmentally benign agrochemicals, the molecular architecture of active ingredients plays a pivotal role. [4-(Cyclohexylmethoxy)phenyl]boronic acid (CAS No. 938443-35-7) has emerged as a strategic building block, particularly for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.[1] The cyclohexylmethoxy moiety offers a unique combination of lipophilicity and conformational flexibility, which can enhance the binding affinity of the fungicide to its target enzyme and improve its translocation within the plant.

These application notes provide a comprehensive guide for researchers and synthetic chemists on the utilization of this compound in the synthesis of a novel fungicide, designated here as Cyclofluxaprofen, an analogue of the commercial fungicide Fluxapyroxad. The core of this synthesis lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[2]

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 938443-35-7[3]
Molecular Formula C₁₃H₁₉BO₃[3]
Molecular Weight 234.11 g/mol [3]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents such as dioxane, THF, and DMFGeneral knowledge

Application in Agrochemical Synthesis: Synthesis of Cyclofluxaprofen

The primary application of this compound in agrochemical synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This is particularly relevant for the synthesis of SDHI fungicides that feature a biphenyl core. The synthesis of Fluxapyroxad, for instance, relies on a similar coupling to create its key biphenylaniline intermediate.[2][4][5]

This section details the synthesis of Cyclofluxaprofen, a novel SDHI fungicide candidate, through a two-step process involving a Suzuki-Miyaura coupling followed by an amidation reaction.

Logical Workflow for Cyclofluxaprofen Synthesis

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amidation A This compound D Biarylaniline Intermediate A->D Coupling Partner 1 B 2-Bromo-aniline Derivative B->D Coupling Partner 2 C Pd Catalyst & Base C->D Reaction Conditions E 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride F Cyclofluxaprofen (Final Product) D->F Amine Source E->F Acylating Agent

Caption: Synthetic workflow for Cyclofluxaprofen.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Biarylaniline Intermediate

This protocol describes the palladium-catalyzed coupling of this compound with a suitable halogenated aniline derivative. The choice of a bromo-aniline derivative is based on its optimal reactivity in Suzuki-Miyaura couplings.

Materials:

  • This compound (1.0 eq)

  • 2-Bromo-aniline derivative (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., Schlenk line)

  • Standard laboratory glassware

Procedure:

  • Inert Atmosphere: Set up the reaction apparatus under an inert atmosphere of nitrogen or argon. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: To the round-bottom flask, add this compound (1.0 eq), the 2-bromo-aniline derivative (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The use of a biphasic solvent system with a base is standard for Suzuki-Miyaura reactions, facilitating the transmetalation step.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This removes dissolved oxygen which can interfere with the catalytic cycle.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure biarylaniline intermediate.

Catalytic Cycle Explanation:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Pd_oxidative Ar-Pd(II)-X(L2) Pd0->Pd_oxidative Oxidative Addition Pd_transmetalation Ar-Pd(II)-Ar'(L2) Pd_oxidative->Pd_transmetalation Transmetalation Product Ar-Ar' Pd_transmetalation->Product Product->Pd0 Reductive Elimination Ar-X Ar-X (Bromo-aniline) Ar-X->Pd_oxidative Ar'-B(OH)2 Ar'-B(OH)2 (this compound) Ar'-B(OH)2->Pd_transmetalation Base Base (K2CO3) Base->Pd_oxidative

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Amidation for the Synthesis of Cyclofluxaprofen

This protocol details the final step in the synthesis of Cyclofluxaprofen, the amidation of the biarylaniline intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

Materials:

  • Biarylaniline intermediate (from Protocol 1) (1.0 eq)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the biarylaniline intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Acyl Chloride Addition: Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the aniline solution at 0 °C. The dropwise addition helps to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure Cyclofluxaprofen.

Data Summary and Expected Outcomes

The following table provides expected yields and key analytical data for the synthesized compounds.

CompoundStepExpected Yield (%)Key Analytical Data (Expected)
Biarylaniline Intermediate175-85¹H NMR, ¹³C NMR, MS confirming the biphenyl structure
Cyclofluxaprofen280-90¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS confirming the final product structure

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published synthetic methodologies for Suzuki-Miyaura couplings and amidations in the context of agrochemical synthesis.[6][7][8] The progress of each reaction should be meticulously monitored by appropriate analytical techniques (TLC, GC-MS, or LC-MS) to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods (NMR, MS) and, if necessary, by elemental analysis.

Conclusion

This compound is a valuable and versatile reagent for the construction of complex molecular architectures in the field of agrochemical discovery. The protocols detailed herein for the synthesis of the novel fungicide candidate, Cyclofluxaprofen, demonstrate a practical and efficient application of this building block. The unique structural features imparted by the cyclohexylmethoxy group may lead to the development of new agrochemicals with improved efficacy and desirable physicochemical properties.

References

  • Google Patents.
  • PubChem. Synthetic method of fluxapyroxad intermediate - Patent CN-113666827-B. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

  • ResearchGate. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Food and Agriculture Organization of the United Nations. FLUXAPYROXAD (256) First draft prepared by Dr Paul Humphrey, Australian Pesticides and Veterinary Medicines Authority, Canberra. [Link]

Sources

Troubleshooting & Optimization

Suzuki Coupling Technical Support Center: A Guide to Overcoming Common Side Reactions and Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their Suzuki coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights to empower you to make informed decisions in your experimental design. The Suzuki coupling is a cornerstone of modern synthetic chemistry, but its intricacies can often lead to challenging side reactions and the formation of unwanted byproducts. This guide will serve as your resource for identifying, understanding, and mitigating these common issues.

Section 1: Troubleshooting Low Yield and Reaction Failure

Low or no yield of the desired product is one of the most common issues encountered in Suzuki coupling. Before delving into specific side reactions, it's crucial to ensure the fundamental reaction parameters are correctly established.

FAQ 1: My Suzuki coupling reaction is not working, or the yield is very low. What are the first things I should check?

Answer:

When a Suzuki coupling reaction fails or gives low yields, a systematic review of your reaction setup and reagents is the best first step. Here’s a checklist of common culprits:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[1] If you suspect catalyst deactivation, consider opening a new bottle of catalyst or preparing a fresh solution.

  • Inert Atmosphere: The catalytic cycle is sensitive to oxygen, which can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of boronic acids.[2][3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen. Degassing your solvents is also a critical step. This can be done by sparging with an inert gas or through several freeze-pump-thaw cycles.[4]

  • Reagent Quality:

    • Aryl Halide: Confirm the purity of your aryl halide. Impurities can sometimes poison the catalyst.

    • Boronic Acid/Ester: Boronic acids can be prone to degradation, especially protodeboronation (see Section 3). Check the purity of your boronic acid, and if it's an older sample, consider using a freshly opened bottle or a more stable boronic ester derivative like a pinacol ester.

    • Base: The choice and quality of the base are critical. Ensure your base is not excessively hydrated (unless using aqueous conditions) and is of sufficient purity. The base is not just a proton scavenger; it plays a crucial role in the activation of the boronic acid for transmetalation.[5][6]

    • Solvent: Ensure your solvents are anhydrous (for non-aqueous setups) and free of peroxides, which can interfere with the catalyst.

  • Reaction Conditions:

    • Temperature: The reaction temperature may need optimization. While higher temperatures can increase reaction rates, they can also accelerate side reactions.

    • Stirring: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of all components.[1]

Section 2: Homocoupling of Boronic Acids

Homocoupling, the dimerization of the boronic acid partner to form a symmetrical biaryl, is a frequent byproduct that consumes the nucleophile and complicates purification.

FAQ 2: I am observing a significant amount of homocoupled byproduct from my boronic acid. What causes this and how can I prevent it?

Answer:

The formation of a homocoupled biaryl from your boronic acid is a common side reaction in Suzuki coupling. This occurs when two molecules of the boronic acid couple with each other. The primary culprits are the presence of oxygen and the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[1][2][3]

Mechanism of Homocoupling:

Homocoupling can be initiated by Pd(II) species. In the presence of a base, the boronic acid can transmetalate twice onto the Pd(II) center, followed by reductive elimination to yield the homocoupled product and Pd(0). Oxygen can also play a role by reoxidizing Pd(0) to Pd(II), thus perpetuating a catalytic cycle for homocoupling.

Troubleshooting Guide for Homocoupling:

Strategy Rationale Experimental Protocol
Rigorous Exclusion of Oxygen To prevent the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[2]1. Use a Schlenk line or glovebox for reaction setup. 2. Degas all solvents and aqueous solutions by sparging with argon or nitrogen for at least 30 minutes, or by performing three freeze-pump-thaw cycles.[4] 3. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(0) Catalyst Source To bypass the need for in-situ reduction of a Pd(II) precatalyst, which can be a source of Pd(II) that initiates homocoupling.Employ a Pd(0) catalyst such as Pd(PPh₃)₄ directly. Handle the catalyst under an inert atmosphere as it can be sensitive to air and moisture.
Slow Addition of Boronic Acid To maintain a low concentration of the boronic acid in the reaction mixture, which disfavors the bimolecular homocoupling reaction.[4][7]1. Dissolve the boronic acid in a portion of the degassed solvent. 2. Add the boronic acid solution to the reaction mixture dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump.[4]
Use a Slight Excess of Aryl Halide To favor the oxidative addition of the aryl halide to the Pd(0) catalyst, outcompeting the pathways that lead to homocoupling.Use 1.1 to 1.2 equivalents of the aryl halide relative to the boronic acid.

Workflow for Minimizing Homocoupling:

Caption: Key strategies to minimize boronic acid homocoupling.

Section 3: Protodeboronation

Protodeboronation is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This side reaction effectively destroys the nucleophilic partner and is a significant cause of low yields, particularly with electron-rich or heteroaryl boronic acids.

FAQ 3: My reaction is producing a significant amount of the arene corresponding to my boronic acid. What is causing this protodeboronation, and how can I stop it?

Answer:

Protodeboronation is a common and often frustrating side reaction where a proton source in the reaction mixture cleaves the carbon-boron bond of your boronic acid or ester. This is particularly prevalent with heteroaryl boronic acids. The reaction is often catalyzed by the palladium complex itself, but can also occur in the presence of strong bases or acids.

Factors Influencing Protodeboronation:

  • Water: The presence of water, especially in combination with a base, can facilitate protodeboronation.

  • Base Strength: Stronger bases can accelerate the rate of protodeboronation.

  • Temperature: Higher reaction temperatures can increase the rate of this side reaction.

  • Boronic Acid Stability: Electron-rich arylboronic acids and many heteroarylboronic acids are particularly susceptible to protodeboronation.

Troubleshooting Guide for Protodeboronation:

Strategy Rationale Experimental Protocol
Use Boronic Esters Boronic esters, such as pinacol (Bpin) or neopentylglycol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[1]Synthesize or purchase the boronic ester derivative of your nucleophile. Pinacol esters are widely used and can be prepared via Miyaura borylation.
Use Milder Bases Strong bases can promote protodeboronation. Using a milder base can often suppress this side reaction without significantly impacting the desired coupling.Consider switching from strong bases like NaOH or KOH to milder options such as K₂CO₃, K₃PO₄, or CsF.[8][9] The choice of base should be optimized for your specific substrates.
Anhydrous Conditions In cases where protodeboronation is severe, running the reaction under anhydrous conditions can be effective.Use rigorously dried solvents and reagents. Consider using a base like potassium phosphate (K₃PO₄) which is effective in anhydrous conditions.[9]
Lower Reaction Temperature Since protodeboronation is often accelerated at higher temperatures, reducing the reaction temperature can help minimize this side reaction.[8]If your desired reaction proceeds at a reasonable rate at a lower temperature, try running the reaction at a reduced temperature (e.g., 60-80 °C instead of 100-120 °C).

Comparative Table of Common Bases:

Base Strength Typical Solvents Notes
K₂CO₃ ModerateToluene/Water, Dioxane/WaterA good starting point for many Suzuki couplings.[9]
K₃PO₄ Moderate-StrongToluene, Dioxane (often anhydrous)Effective for challenging couplings and can be used in anhydrous conditions to minimize protodeboronation.[9]
Cs₂CO₃ StrongToluene, DioxaneOften used for less reactive aryl chlorides.
CsF MildIsopropanol, THFCan be effective in minimizing protodeboronation, especially with heteroaryl boronic acids.[8]
NaOH, KOH Very StrongVarious aqueous mixturesCan be effective but may promote protodeboronation and other base-mediated side reactions.

Section 4: Catalyst Deactivation and Other Side Reactions

Beyond homocoupling and protodeboronation, other processes can lead to low yields and the formation of byproducts. Understanding these can help in fine-tuning your reaction conditions.

FAQ 4: My reaction starts but then stalls, or I observe byproducts from my aryl halide. What could be the issue?

Answer:

If your reaction starts but does not go to completion, or you observe byproducts derived from your aryl halide, you may be experiencing catalyst deactivation or other side reactions such as dehalogenation.

Catalyst Deactivation:

The active Pd(0) catalyst can be deactivated through several pathways:

  • Oxidation of Phosphine Ligands: In the presence of trace oxygen or other oxidants, the phosphine ligands that stabilize the palladium center can be oxidized to phosphine oxides. This can alter the electronic properties of the catalyst or lead to the formation of inactive palladium species.[1]

  • Formation of Inactive Palladium Species: The catalyst can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.

Troubleshooting Catalyst Deactivation:

  • Ensure a Strictly Inert Atmosphere: As with preventing homocoupling, rigorous exclusion of oxygen is paramount to protect the phosphine ligands from oxidation.

  • Use an Appropriate Ligand-to-Palladium Ratio: A sufficient excess of the ligand can help stabilize the catalyst and prevent the formation of inactive species. A ratio of 1:1 to 2:1 (ligand:Pd) is a common starting point.

  • Choose Robust Ligands: For challenging reactions, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can form more stable and active catalysts.[5]

Dehalogenation:

This side reaction involves the replacement of the halide on your electrophile with a hydrogen atom. It is often observed with electron-rich aryl halides and can be promoted by certain bases and solvents.

Beta-Hydride Elimination:

If your substrate (either the organoboron reagent or the organic halide) has a beta-hydrogen on an sp³-hybridized carbon, beta-hydride elimination can occur from the organopalladium intermediate. This leads to the formation of an alkene and a palladium-hydride species, which can then participate in other unproductive pathways. This is a common issue when attempting to couple alkylboron reagents. Using bulky ligands can sometimes suppress this side reaction by sterically disfavoring the conformation required for elimination.[5]

Section 5: Mechanistic Overview

A solid understanding of the catalytic cycle is essential for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_homo Homocoupling Side Reaction cluster_proto Protodeboronation Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII_1 Ar-Pd(II)-X(L_n) OA->PdII_1 Trans Transmetalation PdII_1->Trans [R-B(OH)₃]⁻ PdII_2 Ar-Pd(II)-R(L_n) Trans->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regeneration Product Ar-R RE->Product PdII_O2 Pd(II) Homo_Trans1 Transmetalation (R-B(OH)₂) PdII_O2->Homo_Trans1 Homo_Trans2 Transmetalation (R-B(OH)₂) Homo_Trans1->Homo_Trans2 Homo_RE Reductive Elimination Homo_Trans2->Homo_RE Homo_Product R-R Homo_RE->Homo_Product Arene R-H Boronic->Arene [Base or Pd cat.] Proton H⁺ Source (e.g., H₂O)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction with key side reactions.

The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X) to form a Pd(II) intermediate.[5][10] This is often the rate-limiting step.

  • Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the Pd(0) catalyst.[5][10]

Section 6: Purification Strategies

Even with optimized conditions, some byproducts may still form. Efficient removal of these impurities is crucial for obtaining the pure desired product.

FAQ 5: How can I remove the homocoupled boronic acid byproduct and unreacted boronic acid from my reaction mixture?

Answer:

Separating the desired biaryl product from boronic acid-derived impurities can often be achieved through straightforward extraction or chromatography techniques.

Workup Protocol for Removing Boronic Acid and its Byproducts:

  • Aqueous Wash: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash: To remove unreacted boronic acid and boric acid byproducts, wash the organic layer with an aqueous base solution (e.g., 1 M NaOH). Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts. The desired biaryl product will remain in the organic layer.

  • Acidic Wash (Optional): If your product is basic, this step should be avoided. Otherwise, a wash with a dilute acid (e.g., 1 M HCl) can help remove basic impurities.

  • Brine Wash and Drying: Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Chromatography: If the basic wash is insufficient to remove all impurities, particularly the non-polar homocoupled byproduct, purification by column chromatography is typically effective. The polarity difference between the desired unsymmetrical biaryl and the symmetrical homocoupled product is usually sufficient for separation on silica gel.

References

  • Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Journal of Organic Chemistry, 71(25), 9681–9686. Retrieved from [Link]

  • Caddick, S., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(6), 1057-1062. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ResearchGate. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved from [Link]

  • What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting low yield or failed Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with this powerful C-C bond-forming reaction. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios, grounded in established literature and practical field experience.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction is not working at all (0% conversion). Where should I start my troubleshooting?

When facing a complete reaction failure, the issue often lies with one of the core components: the catalyst, the base, or the reagents.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its active Pd(0) state is susceptible to oxidation. Ensure your palladium source is fresh or has been stored properly under an inert atmosphere. For reactions involving aryl chlorides, a pre-catalyst that readily generates Pd(0) in situ, often incorporating bulky, electron-rich phosphine ligands, is typically required.

  • Base Incompatibility or Degradation: The base is crucial for the transmetalation step. If an incorrect or degraded base is used, the reaction will stall. For example, potassium carbonate (K₂CO₃) is a common choice, but it is hygroscopic and its effectiveness can be compromised if it has absorbed significant moisture. Ensure your base is dry and its strength is appropriate for the substrates being used.

  • Reagent Quality: Verify the integrity of your aryl halide and boronic acid (or ester). Boronic acids are prone to protodeboronation (cleavage of the C-B bond by a proton source) or forming inactive trimeric anhydrides (boroxines) upon storage. A simple purity check via NMR or melting point can be informative.

Q2: Why is my reaction yield low, despite seeing some product formation?

Low yield is a common problem that can point to several suboptimal conditions or competing side reactions.

  • Sub-optimal Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered substrates, a bulky ligand (e.g., SPhos, XPhos) is often necessary to promote the reductive elimination step and prevent catalyst decomposition.

  • Insufficient Base Strength or Solubility: The base must be strong enough to activate the boronic acid and soluble enough to participate in the reaction. If you are using an aqueous base like K₂CO₃ in a solvent like toluene, vigorous stirring is essential to ensure adequate mixing of the organic and aqueous phases. Sometimes, switching to a stronger, more soluble base like potassium phosphate (K₃PO₄) or an organic base like cesium carbonate (Cs₂CO₃) can dramatically improve yields.

  • Premature Catalyst Decomposition: The active Pd(0) species can precipitate as palladium black if not properly stabilized by the ligand, leading to a loss of catalytic activity over time. This is often visible as a black precipitate forming in the reaction vessel. Increasing the ligand-to-palladium ratio can sometimes mitigate this issue.

  • Competing Side Reactions: The most common side reaction is homocoupling of the boronic acid (R-B(OH)₂ → R-R). This is often caused by the presence of oxygen, which can facilitate an alternative catalytic cycle. Thoroughly degassing your reaction mixture is critical to minimize this pathway.

Q3: I'm observing a significant amount of homocoupling product from my boronic acid. What causes this and how can I prevent it?

Homocoupling of boronic acids to form a biaryl side product (Ar-Ar) is a frequent issue, primarily driven by two factors:

  • Oxygen Contamination: The presence of molecular oxygen can promote the oxidative homocoupling of boronic acids. The mechanism is complex but results in the undesired product.

  • High Temperatures: Excessive heat can also lead to thermal decomposition and homocoupling.

Solutions:

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This is the most critical step to prevent homocoupling. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or subjecting the sealed reaction vessel to several freeze-pump-thaw cycles.

  • Reaction Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Do not overheat.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is common, but a very large excess can sometimes increase the rate of homocoupling.

In-Depth Troubleshooting Guides

Scenario 1: Low to No Conversion with a Sterically Hindered Aryl Halide

You are attempting to couple 2,6-dimethylbromobenzene with a boronic acid, but you observe less than 10% conversion after 24 hours.

Diagnostic Workflow:

The primary challenge here is steric hindrance around the reaction center, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

Troubleshooting Steps & Explanations:

  • Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. You need a ligand that is both bulky and electron-rich to facilitate the key catalytic steps.

    • Action: Switch to a "Buchwald-type" biaryl phosphine ligand such as SPhos or XPhos. These ligands create a bulky coordination sphere around the palladium, which promotes the difficult reductive elimination step required to form the sterically congested C-C bond.

  • Re-evaluate the Catalyst Precursor: For challenging couplings, a pre-formed catalyst complex that readily generates the active Pd(0) species is often superior to using a simple source like Pd(OAc)₂.

    • Action: Use a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable complexes that efficiently generate the active L-Pd(0) species in solution, leading to more reliable reaction initiation.

  • Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers of the catalytic cycle.

    • Action: If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C, ensuring your solvent has a sufficiently high boiling point (e.g., toluene, dioxane).

Workflow Diagram: Addressing Steric Hindrance

G Start Low Yield with Hindered Substrate CheckLigand Is the ligand bulky and electron-rich (e.g., XPhos)? Start->CheckLigand SwitchLigand Action: Switch to a Buchwald-type biaryl phosphine ligand. CheckLigand->SwitchLigand No CheckCatalyst Is the catalyst precursor optimized for Pd(0) generation? CheckLigand->CheckCatalyst Yes SwitchLigand->CheckCatalyst SwitchCatalyst Action: Use a pre-formed Buchwald precatalyst (G3/G4). CheckCatalyst->SwitchCatalyst No CheckTemp Is the reaction temperature adequate? CheckCatalyst->CheckTemp Yes SwitchCatalyst->CheckTemp IncreaseTemp Action: Increase temperature (e.g., 80°C to 100°C). CheckTemp->IncreaseTemp No Success Improved Yield CheckTemp->Success Yes IncreaseTemp->Success

Caption: Troubleshooting workflow for hindered substrates.

Scenario 2: Reaction Fails with an Electron-Rich Aryl Chloride

You are trying to couple 4-chloroanisole with phenylboronic acid, but the reaction shows no progress.

Diagnostic Workflow:

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond. This makes the initial oxidative addition step the rate-limiting barrier.

Troubleshooting Steps & Explanations:

  • Ligand Selection is Critical: The oxidative addition of a Pd(0) complex into the Ar-Cl bond is energetically demanding. An electron-rich ligand is required to increase the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl chloride.

    • Action: Employ a highly electron-donating ligand. Dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) or ferrocenyl phosphines (e.g., dppf) are excellent choices for this purpose.

  • Choice of Base and Solvent: A strong base is often necessary to facilitate the catalytic cycle with challenging substrates.

    • Action: Use a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). These non-aqueous bases are often used in solvents like toluene or dioxane. Be aware that strong bases can be incompatible with certain functional groups.

  • Catalyst Loading: For unreactive substrates, a higher catalyst loading might be required to achieve a reasonable reaction rate.

    • Action: Increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

Data Summary: Recommended Conditions for Challenging Substrates

Substrate TypeRecommended Ligand ClassRecommended BaseTypical Solvent
Sterically Hindered Bulky Biaryl Phosphines (XPhos, SPhos)K₃PO₄, Cs₂CO₃Toluene, Dioxane
Electron-Rich Aryl-Cl Electron-Rich Biaryl Phosphines (RuPhos)NaOt-Bu, LHMDSToluene, Dioxane
Heterocyclic Halides Varies; often Buchwald or Josiphos-typeK₂CO₃, K₃PO₄DME, DMF, Toluene

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and may require optimization.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Vessel Sealing & Inerting: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Solvent Addition & Degassing: Add the chosen solvent (e.g., Toluene/H₂O 4:1 mixture, 5 mL) via syringe. Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand if required. Under a positive flow of inert gas, quickly add the catalyst/ligand to the reaction vessel.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_complex L₂Pd(II)(Ar¹)X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal [Ar²-B(OR)₂]⁻ PdII_diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product) Base_interaction Base + Ar²B(OR)₂ Base_interaction->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction in the application of a drug-like molecule synthesis Source: Royal Society of Chemistry URL: [Link]

  • Title: Boronic Acid Stability – Do you know what’s in your bottle? Source: Boron Molecular URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Source: Johnson Matthey URL: [Link]

Technical Support Center: Standard Workup Procedures for Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Suzuki-Miyaura reaction workups. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful cross-coupling reaction. Here, we move beyond the basics of the catalytic cycle to address the critical, yet often overlooked, post-reaction processing steps. Our goal is to provide you with the causal logic behind each procedure and robust troubleshooting strategies to ensure high purity and yield for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the workup of Suzuki-Miyaura reactions.

Q1: What is a standard "first-pass" workup for a Suzuki-Miyaura reaction? A typical procedure begins after the reaction is deemed complete by TLC or LCMS. The reaction mixture is first cooled to room temperature[1]. It is then diluted with an organic solvent (commonly ethyl acetate, toluene, or dichloromethane) and washed with an aqueous solution to remove inorganic salts and water-soluble reagents. A standard wash sequence might include water, followed by brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product[1].

Q2: My crude product is black. What is this, and how do I get rid of it? The black precipitate is almost always palladium black, which is the agglomerated, inactive form of the Pd(0) catalyst[2]. Its formation is common. To remove it, the cooled reaction mixture should be diluted with a suitable organic solvent and filtered through a pad of Celite® or silica gel before proceeding with any aqueous extraction[3]. This traps the fine metallic particles, clarifying the solution.

Q3: How can I effectively remove unreacted boronic acid or its byproducts? Boronic acids are acidic and can often be removed with a basic aqueous wash. After the initial workup, dissolving the crude product in an organic solvent and washing with a mild aqueous base like 1M NaOH or K₂CO₃ can extract the boronic acid into the aqueous layer[4]. For less polar products, this is highly effective. Alternatively, using boronic esters (e.g., pinacol esters) in the reaction can prevent many of these issues, as they are more stable and less polar than their corresponding acids, making chromatographic separation easier[5][6].

Q4: What causes boronic acid homocoupling, and how do I separate this byproduct? Homocoupling of two boronic acid molecules is a common side reaction that produces a biaryl byproduct (B-B). This is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative processes if the reaction is not properly degassed[5]. Higher levels of oxygen have been shown to increase the rate of homocoupling[5]. Separation of the desired product (A-B) from the homocoupled byproduct (B-B) and the starting material (A-X) typically requires purification by column chromatography.

Part 2: In-Depth Troubleshooting Guide

This section addresses more complex issues that require a deeper understanding of the underlying chemistry.

Workflow: Troubleshooting Suzuki-Miyaura Workup & Purification

Below is a logical workflow to diagnose and solve common purification challenges.

SuzukiWorkupTroubleshooting start Crude Product Analysis (TLC, LCMS, NMR) pd_issue Black Precipitate or High Pd Content start->pd_issue Visual/ICP analysis boronic_issue Boronic Acid / Boroxine Contamination start->boronic_issue NMR/LCMS analysis homocoupling_issue Homocoupled Byproduct (B-B) Present start->homocoupling_issue LCMS/NMR analysis emulsion_issue Emulsion During Aqueous Extraction start->emulsion_issue During workup celite_filtration Dilute and Filter Through Celite/Silica pd_issue->celite_filtration For Pd Black scavenger Use Palladium Scavenger (Resin, Carbon, SiliaThiol) pd_issue->scavenger For trace Pd basic_wash Perform Basic Wash (aq. NaOH or K2CO3) boronic_issue->basic_wash esterify Consider Using Boronic Ester in Future Rxns boronic_issue->esterify Preventative chromatography Purify by Column Chromatography boronic_issue->chromatography If base wash fails homocoupling_issue->chromatography brine Add Saturated Brine or Centrifuge emulsion_issue->brine

Caption: A decision tree for troubleshooting common Suzuki workup issues.

Q5: I am seeing significant product loss during my aqueous workup. What could be happening? Product loss during extraction can occur for several reasons:

  • Product Polarity: If your coupled product has highly polar functional groups (e.g., -COOH, -OH, amines), it may have partial solubility in the aqueous phase, especially if the pH is not optimal. For acidic or basic products, adjust the pH of the aqueous layer to suppress ionization and drive the product into the organic layer before extraction.

  • Emulsion Formation: Stable emulsions can trap the product in the interfacial layer. To break an emulsion, try adding saturated brine (NaCl solution), which increases the ionic strength of the aqueous phase. Gentle centrifugation or filtering the entire mixture through a pad of Celite can also be effective.

  • Product Instability: Some products may be sensitive to the pH of the workup. For example, molecules with base-labile protecting groups (like esters) can be degraded during a strong basic wash intended to remove boronic acid. In such cases, use a milder base (e.g., NaHCO₃) or opt for a non-extractive removal method.

Q6: I've filtered out the palladium black, but my product is still greyish and ICP analysis shows high palladium levels. How do I remove trace palladium? Residual palladium is a major concern, particularly in pharmaceutical applications where strict limits on heavy metals are enforced[7][8]. While Celite filtration removes bulk Pd(0), soluble palladium species may remain. Several methods exist for scavenging trace palladium:

MethodDescriptionProsCons
Activated Carbon The crude product solution is stirred with activated carbon, which adsorbs the metal, followed by filtration.Inexpensive, readily available.Can adsorb the product, leading to yield loss; efficacy varies.
Thiol-Functionalized Silica These are commercial scavengers (e.g., SiliaMetS Thiol) that selectively bind soft metals like palladium.High selectivity and efficiency.[7]More expensive than carbon; requires an additional filtration step.
Scavenger Resins Polymer-based resins with functional groups (e.g., thiourea, TMT) that chelate palladium.Very high efficiency and selectivity.[7]Highest cost; may not be regenerable.[7]
Crystallization Purifying the final product by crystallization can be very effective at excluding metal impurities.Can provide very high purity product; scalable.Not all compounds crystallize easily; may require significant optimization.[7]

Q7: My aryl chloride substrate is unreactive, forcing harsh reaction conditions. This complicates my workup. What's a better approach? Aryl chlorides are notoriously less reactive than bromides or iodides[9]. Using them often requires higher temperatures, stronger bases, and more specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the challenging oxidative addition step[2]. These conditions can lead to more side products and a difficult purification.

Preventative Strategy: Instead of forcing the reaction, consider an alternative synthetic route. A more reliable approach is often to convert the aryl chloride to a more reactive intermediate like an aryl triflate or to perform a Miyaura borylation to synthesize the corresponding boronic ester, which can then be coupled with an aryl bromide/iodide under milder conditions[6][10]. This often saves significant time during the purification stage.

Part 3: Standardized Protocols & Methods
Protocol 1: General Aqueous Workup Procedure

This protocol is a reliable starting point for most Suzuki-Miyaura reactions.

  • Cooling & Dilution: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with 3-5 volumes of an appropriate organic solvent (e.g., ethyl acetate, DCM, or toluene).

  • Filtration (Mandatory): Stir the diluted mixture for 5-10 minutes, then filter it through a 1-2 inch pad of Celite® in a Büchner or fritted glass funnel to remove palladium black and inorganic salts. Wash the filter cake with additional organic solvent to ensure complete product recovery.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (1 x volume) to remove water-soluble components.

    • Saturated aqueous NaHCO₃ or 1M K₂CO₃ (1 x volume) if boronic acid removal is necessary and the product is stable to base.

    • Brine (1 x volume) to break up any minor emulsions and begin the drying process.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Analysis: Analyze the crude product by LCMS and/or ¹H NMR to assess purity before proceeding to chromatography or crystallization.

Protocol 2: Procedure for Basic Extraction of Boronic Acid

This method is used when significant boronic acid remains after the initial workup.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or DCM) at a concentration of approximately 0.1-0.2 M.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous NaOH solution. Shake the funnel gently at first to avoid a pressure buildup if CO₂ is evolved (if residual carbonate base is present). Repeat the extraction 2-3 times.

    • Expert Tip: Monitor the pH of the aqueous layer after each extraction to ensure it remains strongly basic.

  • Back-Extraction (Optional): Combine the basic aqueous layers and perform a back-extraction with a small volume of the organic solvent to recover any product that may have been physically carried over.

  • Neutralization and Drying: Wash the organic layer with water until the aqueous wash is neutral, followed by a final wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield a product enriched in purity.

References
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Available at: [Link]

  • Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(11), 1936. Available at: [Link]

  • Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering, 3(3), 461-466. Available at: [Link]

  • Akhlaghinia, B. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters, 146(1), 229-242. Available at: [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • McMaster, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1591-1610. Available at: [Link]

  • ResearchGate Discussion. (2016). Can I remove boronic acid using Work up process?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • ResearchGate Discussion. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Available at: [Link]

  • Uozumi, Y., et al. (2010). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 15(7), 4949-4958. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 9(17), 3379-3382. Available at: [Link]

  • ResearchGate Publication. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating Analytical Methods for Boronic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Boronic acid derivatives are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends to diverse applications, including carbohydrate sensing, chromatography, and as active pharmaceutical ingredients (APIs). Consequently, the accurate and precise quantification of these compounds is of paramount importance in pharmaceutical development, quality control, and research. This guide provides a comparative analysis of the most common analytical techniques for quantifying boronic acid derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the validation of these methods, offering field-proven insights and detailed experimental protocols to ensure data integrity and regulatory compliance.

The Analytical Challenge: The Unique Chemistry of Boronic Acids

The primary challenge in the analysis of boronic acids stems from their inherent chemical properties. Boronic acids can exist in equilibrium between the neutral, trigonal planar sp²-hybridized form and the anionic, tetrahedral sp³-hybridized boronate form.[1] This equilibrium is pH-dependent and influences their reactivity and chromatographic behavior. Furthermore, boronic acids are prone to dehydration to form cyclic boroxines, particularly at high concentrations or in aprotic solvents. This instability can complicate quantification and necessitates careful method development.[2]

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for quantifying boronic acid derivatives hinges on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific information sought.

Technique Principle Selectivity Sensitivity (Typical LOQ) Throughput Key Advantages Key Limitations
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Moderate to Highµg/mL to ng/mLHighCost-effective, robust, widely available.Requires a chromophore; potential for on-column hydrolysis of boronic esters.[3]
LC-MS/MS Chromatographic separation coupled with mass spectrometry for detection and quantification.Very Highng/mL to pg/mL[4]HighExceptional sensitivity and selectivity; structural confirmation.[2]Higher cost and complexity; potential for matrix effects.
¹¹B NMR Nuclear magnetic resonance spectroscopy of the ¹¹B nucleus.High% w/w (0.04% w/w reported for boric acid)[5]Low to ModerateNon-destructive; provides structural information; no need for reference standards for purity assessment.[6]Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise.

In-Depth Analysis and Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for the validation of analytical procedures.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For boronic acid derivatives, reversed-phase HPLC is commonly employed. Detection is achieved by measuring the absorbance of UV light by the analyte.

Causality in Experimental Choices: The choice of a C18 column is a common starting point due to its versatility. The mobile phase composition, particularly the pH, is critical for controlling the ionization state of the boronic acid and achieving good peak shape and retention. Acidic mobile phases are often used to suppress the ionization of the boronic acid group, leading to better retention on a reversed-phase column.

Self-Validating System: A robust HPLC-UV method should include system suitability tests (SSTs) to ensure the performance of the chromatographic system. Parameters such as peak asymmetry, theoretical plates, and resolution between critical pairs are monitored.

This protocol outlines the validation of an HPLC-UV method for the quantification of a generic aryl boronic acid impurity in a drug substance, following ICH Q2(R2) guidelines.[1]

1. Specificity:

  • Prepare a solution of the drug substance spiked with the boronic acid impurity and any other known impurities.

  • Inject a blank (diluent), a placebo (if applicable), the unspiked drug substance, and the spiked drug substance.

  • Acceptance Criteria: The boronic acid peak should be well-resolved from all other peaks (resolution > 2.0). The blank and placebo should show no interfering peaks at the retention time of the boronic acid.

2. Linearity:

  • Prepare a series of at least five standard solutions of the boronic acid covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

3. Range:

  • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

4. Accuracy (Recovery):

  • Prepare samples of the drug substance spiked with the boronic acid at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery of the boronic acid.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance spiked with the boronic acid at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[9]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the linearity plot) and S is the slope of the calibration curve.[9]

  • Acceptance Criteria: The LOQ should be sufficiently low to accurately measure the specified limit for the boronic acid impurity.

7. Robustness:

  • Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters should remain within the established criteria.

Diagram: HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Validation_Protocol Define Validation Protocol (ICH Q2(R2)) Specificity Specificity Validation_Protocol->Specificity Start Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report End

Caption: A streamlined workflow for the validation of an HPLC-UV analytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of the Method: LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in multiple reaction monitoring (MRM) mode, providing exceptional specificity.

Causality in Experimental Choices: The choice of ionization mode (positive or negative) depends on the structure of the boronic acid derivative. Many boronic acids can be detected in negative ion mode.[10] The selection of precursor and product ions for MRM is crucial for selectivity and is determined by infusing a standard solution of the analyte into the mass spectrometer.

Self-Validating System: In addition to chromatographic SSTs, LC-MS methods require regular calibration and tuning of the mass spectrometer to ensure mass accuracy and sensitivity. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

Performance: LC-MS/MS methods can achieve very low limits of quantification, often in the low ng/mL or even pg/mL range, making them ideal for trace-level impurity analysis.[4][11] A study on the quantification of underivatized boronic acids in lumacaftor reported linearity over a concentration range of 0.05 ppm to 5 ppm.[10]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: ¹¹B NMR spectroscopy directly probes the boron nucleus, which is 80.1% naturally abundant and NMR active. The chemical shift of the ¹¹B nucleus is sensitive to its chemical environment, allowing for the differentiation between sp²-hybridized boronic acids and sp³-hybridized boronate esters.[6] Quantitative ¹¹B NMR (qNMR) can be used to determine the concentration of a boronic acid derivative by integrating the area of its corresponding peak relative to a certified internal standard.

Causality in Experimental Choices: The choice of a suitable internal standard is critical for accurate quantification. The standard should have a resonance that is well-resolved from the analyte peaks and should not react with the analyte. The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[6]

Self-Validating System: The validation of a qNMR method involves demonstrating specificity (resolution of analyte and standard peaks), linearity, accuracy, and precision, similar to chromatographic methods.

Performance: While generally less sensitive than chromatographic methods, ¹¹B qNMR offers the significant advantage of being a primary ratio method, meaning it can provide a direct measure of the analyte concentration without the need for a calibration curve of the analyte itself. A validation study for the determination of boric acid in commercial biocides reported an LOQ of 0.04% w/w.[5]

Diagram: Challenges in Boronic Acid Analysis

Boronic_Acid_Equilibria cluster_equilibria Chemical Equilibria of Boronic Acids Boronic_Acid R-B(OH)₂ (Trigonal Planar, sp²) Boronate [R-B(OH)₃]⁻ (Tetrahedral, sp³) Boronic_Acid->Boronate + OH⁻ - H₂O Boroxine (RBO)₃ (Cyclic Anhydride) Boronic_Acid->Boroxine - 3H₂O (Dehydration)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Cyclohexylmethoxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-(Cyclohexylmethoxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.